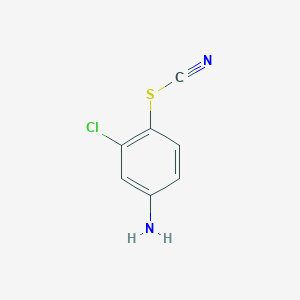

3-Chloro-4-thiocyanatoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-chlorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHUVPGYYIDKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538604 | |

| Record name | 4-Amino-2-chlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3226-46-8 | |

| Record name | 4-Amino-2-chlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-thiocyanatoaniline: Chemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-thiocyanatoaniline is an aromatic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a chloro, an amino, and a thiocyanato group on a benzene ring, makes it an interesting scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its antifungal and antimalarial prospects.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 3226-46-8 | [1] |

| Molecular Formula | C₇H₅ClN₂S | [1][2] |

| Molecular Weight | 184.65 g/mol | [1][2] |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 319.1±32.0 °C (Predicted) | [1] |

| Density | 1.43±0.1 g/cm³ (Predicted) | [1] |

| pKa | 1.88±0.10 (Predicted) | [1] |

| SMILES | NC1=CC=C(SC#N)C(Cl)=C1 | [2] |

| Appearance | Yellow solid | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of available spectral data.

| Spectroscopy | Data | Source |

| Infrared (IR) | νmax (cm⁻¹): 3474.59, 3372.59 (N-H stretching), 2154.54 (S-C≡N stretching), 1623.93 (N-H bending) | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.39–7.40 (m, 1H, Ar-H), additional aromatic and amine protons expected. | [3] |

Note: A full assignment of the ¹H NMR spectrum was not available in the cited literature. Further analysis would be required for complete structural confirmation.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the electrophilic thiocyanation of 3-chloroaniline. The following protocol is adapted from a procedure using N-bromosuccinimide (NBS) as a bromine source to generate an electrophilic thiocyanating agent in situ.[3]

Materials:

-

3-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Potassium thiocyanate (KSCN)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel (60-120 mesh)

-

Standard laboratory glassware

Procedure:

-

To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).

-

Stir the mixture at room temperature (27 °C) for 5 minutes.

-

To this solution, add 3-chloroaniline (1.0 mmol).

-

Continue stirring the reaction mixture at room temperature for 20 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture (10:1) as the eluent to yield pure this compound.[3]

Expected Yield: 97%[3]

Experimental Workflow: Synthesis of this compound

Potential Biological Activity and Signaling Pathways

While extensive biological data for this compound is not yet available, related compounds have shown promising bioactivities, suggesting potential avenues for drug discovery and development.

Antifungal Activity

Thiocyanatoaniline derivatives have been reported to possess antifungal properties.[4] A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[3][5][6] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[3][6] It is hypothesized that this compound may exert its antifungal effects by targeting one of the key enzymes in this pathway.

Proposed Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Potential Antimalarial Activity

Derivatives of chloroaniline have been investigated for their antimalarial properties. For instance, a hybrid molecule containing a 3-chloro-4-(4-chlorophenoxy) aniline moiety has shown activity against malaria parasites.[7] In silico studies suggest that aniline derivatives can act as ligands for the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in the parasite's fatty acid biosynthesis pathway. Inhibition of this pathway would disrupt the parasite's ability to synthesize essential fatty acids, leading to its death. This suggests that this compound could serve as a scaffold for the development of novel antimalarial agents.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. This guide has provided a detailed overview of its chemical properties, a robust and high-yielding synthesis protocol, and an exploration of its potential as a lead compound for the development of new antifungal and antimalarial drugs. The provided experimental details and mechanistic hypotheses are intended to facilitate further investigation into this promising molecule by researchers and drug development professionals.

References

- 1. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fiveable.me [fiveable.me]

- 7. Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Chloro-4-thiocyanatoaniline (CAS No. 3226-46-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-4-thiocyanatoaniline, a halogenated aromatic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, potential applications in drug discovery, and safety considerations.

Core Compound Information

This compound, with the Chemical Abstracts Service (CAS) registry number 3226-46-8 , is a substituted aniline derivative. Its molecular structure incorporates a chloro and a thiocyanato group on the aniline ring, bestowing it with unique chemical reactivity that makes it a valuable intermediate in organic synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 3226-46-8 | [1] |

| Molecular Formula | C₇H₅ClN₂S | [1] |

| Molecular Weight | 184.65 g/mol | [1] |

| Appearance | Not specified; likely a solid at room temperature | Inferred |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified; likely soluble in organic solvents | Inferred |

Synthesis of this compound

A direct and specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on established methods for the thiocyanation of anilines, a feasible synthetic route can be proposed. The most common method involves the direct thiocyanation of 3-chloroaniline.

Proposed Experimental Protocol: Direct Thiocyanation of 3-Chloroaniline

This protocol is adapted from the general procedures for the thiocyanation of aromatic amines.[2]

Materials and Reagents:

-

3-Chloroaniline

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

An oxidizing agent (e.g., Potassium persulfate (K₂S₂O₈), Iodine (I₂))

-

A suitable solvent (e.g., Methanol, Acetonitrile, or a solvent-free mechanochemical approach)[3]

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add ammonium thiocyanate or potassium thiocyanate (1.5-2 equivalents) to the solution.

-

Initiation of Reaction: Add the oxidizing agent (1.5-2 equivalents) portion-wise to the stirred mixture. The reaction may be conducted at room temperature or with gentle heating, depending on the chosen oxidant and solvent system.[3][4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution if iodine was used). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Note: A mechanochemical approach using a ball mill offers a greener alternative, potentially reducing solvent waste and reaction times.[3]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

While there are no specific drugs reported to contain the this compound moiety, its structural features are present in various pharmacologically active molecules. The chloroaniline and thiocyanate groups are known to contribute to the biological activity of different compounds.

Role as a Pharmacophore

The substituted aniline scaffold is a common feature in many approved drugs. For instance, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the targeted cancer therapies Gefitinib and Lapatinib.[5][6][7] These drugs function as tyrosine kinase inhibitors, highlighting the potential of halogenated anilines to interact with kinase domains.

Thiocyanatoanilines have also been investigated for their antifungal properties.[8] Furthermore, the thiocyanate group can be a precursor to other sulfur-containing functionalities, which are prevalent in a wide range of bioactive compounds.[9]

Potential Signaling Pathway Interactions

Given the role of structurally similar compounds, it can be postulated that derivatives of this compound could potentially interact with signaling pathways implicated in cell proliferation and survival, such as the EGFR and HER2 pathways.

Caption: Postulated mechanism of action for a hypothetical drug derived from this compound.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the data for 3-chloroaniline, it should be handled with care in a well-ventilated laboratory fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive overview based on available information for structurally related molecules. Further research into the synthesis, properties, and biological activity of this compound is warranted to fully explore its potential.

References

- 1. 3226-46-8|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Chloro-2-methyl-4-thiocyanatoaniline | 14030-84-3 [amp.chemicalbook.com]

- 9. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure of 3-chloro-4-thiocyanatoaniline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a comprehensive analysis based on data from structurally related compounds, including isomers and precursors. This guide includes key physicochemical properties, proposed spectroscopic characteristics, a potential synthetic pathway, and a logical diagram of its molecular features. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a chloro, an amino, and a thiocyanato group on a benzene ring, suggests a range of chemical properties and potential biological activities. Understanding its molecular structure is fundamental to exploring its applications. This guide aims to provide a thorough understanding of its structural characteristics.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3226-46-8 | N/A |

| Molecular Formula | C₇H₅ClN₂S | N/A |

| Molecular Weight | 184.65 g/mol | N/A |

| Melting Point | 60-61 °C | [1] |

| Boiling Point | 319.1±32.0 °C (Predicted) | [1] |

| Density | 1.43±0.1 g/cm³ (Predicted) | [1] |

Spectroscopic Data (Comparative Analysis)

Direct spectroscopic data for this compound is not available. The following tables provide data for the closely related isomer, 2-chloro-4-thiocyanatoaniline, to offer insights into the expected spectral features.

NMR Spectroscopy Data for 2-Chloro-4-thiocyanatoaniline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR (CDCl₃) | 4.15 | s | - |

| 6.70 | d | 8 | |

| 7.21 | dd | 8, 4 | |

| 7.42 | d | 4 | |

| ¹³C NMR (CDCl₃) | 110.1 (C4) | - | - |

| 111.5 (SCN) | - | - | |

| 116.4 (C6) | - | - | |

| 119.7 (C2) | - | - | |

| 132.6 (C5) | - | - | |

| 133.7 (C3) | - | - | |

| 145.2 (C1) | - | - |

Data sourced from a study on mechanochemical thiocyanation of aryl compounds.

Infrared (IR) Spectroscopy Data for 2-Chloro-4-thiocyanatoaniline

| Wavenumber (cm⁻¹) | Assignment |

| 3430, 3300 | N-H stretching |

| 2155 | S-C≡N stretching |

| 870, 855, 825 | C-H bending (aromatic) |

Data sourced from a study on mechanochemical thiocyanation of aryl compounds.

Mass Spectrometry (MS) Data for 2-Chloro-4-thiocyanatoaniline

| m/z | Assignment |

| 184 | [M]⁺ |

| 158 | [M - CN]⁺ |

| 152 | [M - S]⁺ |

| 149 | [M - Cl]⁺ |

| 122 | [M - SCN]⁺ |

Data sourced from a study on mechanochemical thiocyanation of aryl compounds.

Molecular Structure and Crystallography

As of this report, no crystallographic data for this compound has been published in open literature. The molecular structure can be inferred from its chemical name, indicating a benzene ring substituted with a chlorine atom at position 3, a thiocyanato group at position 4, and an aniline (amino) group at position 1.

Caption: Logical diagram of the this compound molecular structure.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the direct thiocyanation of 3-chloroaniline. The following is a generalized experimental protocol based on methods for the synthesis of similar aryl thiocyanates.

Materials:

-

3-Chloroaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Potassium persulfate (K₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in acetonitrile.

-

Add ammonium thiocyanate (2 equivalents) and potassium persulfate (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

References

Spectroscopic Profile of 3-Chloro-4-thiocyanatoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-thiocyanatoaniline, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines reported data for structurally similar compounds with predicted spectral characteristics to offer a valuable resource for identification, characterization, and quality control.

Introduction

This compound is a substituted aniline containing both a chloro and a thiocyanato functional group. These moieties are known to influence the molecule's electronic properties and reactivity, making it a potentially valuable building block for the synthesis of novel pharmaceutical agents and other bioactive molecules. Accurate spectroscopic data is paramount for confirming the identity and purity of this compound in any research and development setting. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following tables present a summary of the expected and comparative spectroscopic data for this compound. The predicted values are derived from the analysis of closely related compounds, including isomers and analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH₂ | ~ 4.0 - 4.5 | Broad Singlet (br s) | - |

| Aromatic H | ~ 6.7 - 7.5 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-SCN | ~ 110 - 115 |

| C-Cl | ~ 118 - 122 |

| C-NH₂ | ~ 145 - 150 |

| Aromatic C | ~ 115 - 135 |

| SCN | ~ 110 - 112 |

Note: Predicted chemical shifts are based on data from similar compounds such as 2-Chloro-4-thiocyanatoaniline and 4-Thiocyanatoaniline.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Amine group |

| S-C≡N Stretch | 2140 - 2160 | Thiocyanate group |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |

| C-N Stretch | 1250 - 1350 | Aryl amine |

| C-Cl Stretch | 700 - 850 | Chloro group |

Note: Predicted wavenumbers are based on characteristic absorption frequencies for the respective functional groups and data from analogous compounds.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| Ion Fragment | Predicted m/z Ratio | Notes |

| [M]⁺ (³⁵Cl) | 184 | Molecular ion with the ³⁵Cl isotope. |

| [M+2]⁺ (³⁷Cl) | 186 | Isotopic peak for the ³⁷Cl isotope, with an expected ~3:1 intensity ratio to [M]⁺. |

| [M-SCN]⁺ | 126/128 | Loss of the thiocyanate radical. |

Note: The predicted m/z values are based on the molecular formula C₇H₅ClN₂S and the isotopic distribution of chlorine. Data for 2-Chloro-4-thiocyanatoaniline shows a molecular ion at m/z 184.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 s.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 s.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a neat sample, a diamond ATR-FTIR spectrometer can be used.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship for integrating data from different spectroscopic techniques.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-4-thiocyanatoaniline. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted spectral data based on the analysis of structurally related compounds. These predictions serve as a valuable reference for the identification and structural elucidation of this compound in a research and development setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the chloro, thiocyanato, and amino substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | ~ 7.3 - 7.5 | Doublet (d) | J (H-2, H-6) ≈ 2.5 Hz (meta) | 1H |

| H-5 | ~ 7.1 - 7.3 | Doublet (d) | J (H-5, H-6) ≈ 8.5 Hz (ortho) | 1H |

| H-6 | ~ 6.8 - 7.0 | Doublet of doublets (dd) | J (H-6, H-5) ≈ 8.5 Hz (ortho), J (H-6, H-2) ≈ 2.5 Hz (meta) | 1H |

| -NH₂ | ~ 3.8 - 4.5 | Broad singlet (br s) | - | 2H |

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display signals for the six aromatic carbons and the carbon of the thiocyanate group. The chemical shifts are predicted based on the substituent effects of the chloro, amino, and thiocyanato groups on the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~ 145 - 148 |

| C-2 | ~ 130 - 133 |

| C-3 (-Cl) | ~ 118 - 121 |

| C-4 (-SCN) | ~ 115 - 118 |

| C-5 | ~ 134 - 137 |

| C-6 | ~ 116 - 119 |

| -SCN | ~ 110 - 113 |

Structural and Spectral Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted NMR spectral data.

An In-Depth Technical Guide to the Infrared Spectrum of 3-Chloro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Chloro-4-thiocyanatoaniline, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established spectroscopic principles to predict its IR absorption characteristics. This document also outlines a comprehensive experimental protocol for acquiring the IR spectrum and presents a logical workflow for its synthesis and subsequent analysis.

Predicted Infrared Spectrum

The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the aromatic amine (aniline), the thiocyanate group, and the chloro-substituted benzene ring. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3500 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 2160 - 2140 | Strong, Sharp | C≡N stretching of the thiocyanate group |

| 1620 - 1580 | Medium to Strong | N-H bending (scissoring) of the primary amine |

| 1600 - 1450 | Medium to Strong | C=C stretching of the aromatic ring |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

| 850 - 550 | Medium to Strong | C-Cl stretching |

| ~820 | Strong | Out-of-plane C-H bending (indicative of 1,2,4-trisubstitution) |

| ~700 | Medium | C-S stretching of the thiocyanate group |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the physical state of the compound. For a closely related compound, 2-Nitro-4-thiocyanatoaniline, the thiocyanate (-SCN) group's stretching vibration is observed around 2152 cm⁻¹, and the primary amine (-NH₂) N-H stretching appears as a broad singlet.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic thiocyanation of 3-chloroaniline. Several methods exist for the thiocyanation of anilines, often utilizing a thiocyanate salt and an oxidizing agent.[2][3][4] A general procedure is outlined below:

Materials:

-

3-Chloroaniline

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

Potassium persulfate (K₂S₂O₈) or N-bromosuccinimide (NBS)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-chloroaniline in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Add an excess of ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved.

-

Slowly add the oxidizing agent (e.g., potassium persulfate or N-bromosuccinimide) portion-wise to the reaction mixture while maintaining the temperature at room temperature or slightly below.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Infrared Spectrum Acquisition (FTIR Spectroscopy)

The infrared spectrum of solid this compound can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[5][6]

Method 1: Potassium Bromide (KBr) Pellet

-

Thoroughly grind a small amount (1-2 mg) of the purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and automatically subtracted.[7]

Method 2: Thin Solid Film

-

Dissolve a small amount of the solid sample in a volatile organic solvent, such as methylene chloride or acetone.[8]

-

Apply a drop of the solution onto a KBr or NaCl salt plate.[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]

-

Mount the salt plate in the spectrometer's sample holder and acquire the spectrum as described above.[8]

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the infrared spectral characteristics of this compound. Researchers can use this information for the identification and characterization of this compound in various research and development applications. The provided protocols offer a practical framework for its synthesis and spectroscopic analysis.

References

- 1. 2-Nitro-4-thiocyanatoaniline|Albendazole Impurity 5 Supplier [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-thiocyanatoaniline

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the mass spectrometric analysis of 3-chloro-4-thiocyanatoaniline. This document outlines the theoretical fragmentation patterns, presents a comprehensive experimental protocol, and includes visual diagrams to elucidate the analytical workflow and molecular fragmentation pathways.

Introduction

This compound is a substituted aromatic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Its structure, incorporating a chlorine atom and a thiocyanate group on an aniline backbone, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification, characterization, and quality control in various applications. This guide will focus on electron ionization mass spectrometry (EI-MS), a common technique for the analysis of such organic molecules.

Predicted Mass Spectral Data

Due to the presence of a chlorine atom, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for each chlorine-containing ion, separated by two mass-to-charge units (m/z), with the [M+2]⁺ peak having about one-third the intensity of the M⁺ peak.

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the thiocyanate group and the aromatic ring.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Remarks |

| 184/186 | [M]⁺ | C₇H₅ClN₂S | Molecular ion. The 3:1 isotopic ratio will be characteristic. |

| 157/159 | [M - HCN]⁺ | C₆H₄ClNS | Loss of hydrogen cyanide from the thiocyanate group. |

| 126/128 | [M - SCN]⁺ | C₆H₅ClN | Loss of the thiocyanate radical. |

| 99 | [C₆H₅N]⁺ | C₆H₅N | Loss of chlorine and the thiocyanate group. |

| 91 | [M - Cl - SCN]⁺ | C₆H₄N | Loss of a chlorine radical and the thiocyanate group. |

| 58 | [SCN]⁺ | SCN | Thiocyanate cation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using GC-MS with an electron ionization source.

3.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

3.2. Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-300

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the predicted molecular breakdown, the following diagrams are provided.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, characterized by the loss of small neutral molecules and radicals from the thiocyanate group, combined with the distinct isotopic signature of chlorine, offers a reliable basis for its identification. The detailed experimental protocol for GC-MS analysis serves as a practical starting point for method development and routine analysis in research and industrial settings. The provided diagrams offer a clear visualization of the analytical workflow and the proposed fragmentation pathways, aiding in the interpretation of mass spectral data.

In-Depth Technical Guide on 3-Chloro-4-thiocyanatoaniline

This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectral characteristics of 3-Chloro-4-thiocyanatoaniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physical Properties

This compound is a yellow solid at room temperature. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 3226-46-8 | [1][2] |

| Molecular Formula | C₇H₅ClN₂S | [1][2] |

| Molecular Weight | 184.65 g/mol | [1] |

| Appearance | Yellow solid | N/A |

| Melting Point | 60-72 °C | [3] |

| Boiling Point (Predicted) | 319.1 ± 32.0 °C | [3] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 1.88 ± 0.10 | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at the following wavenumbers (νmax, cm⁻¹): 3474.59, 3372.59, 3233.14, 2925.76, 2154.54 (S-CN stretch), 2054.68, 1623.93, 1591.81, 1476.32, 1420.75, 1315.22, 1239.46, 1123.23, 1020.23, 902.03, 849.96, 813.39.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits the following signals (δ ppm): 7.39–7.40 (m, 1H, Ar), 7.26 (s, 1H, Ar), 6.78–6.81 (m, 1H, Ar), 4.15 (s, 2H, NH₂).

Experimental Protocols: Synthesis of this compound

An efficient and environmentally friendly procedure for the electrophilic thiocyanation of anilines has been developed.[1][4][5] This method utilizes N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol at room temperature.

Materials:

-

3-Chloroaniline

-

N-bromosuccinimide (NBS)

-

Potassium thiocyanate (KSCN)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).

-

Stir the mixture at room temperature (27 °C) for 5 minutes.

-

To this solution, add 3-chloroaniline (1.0 mmol).

-

Continue stirring the reaction mixture at room temperature (27 °C) for 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract three times with ethyl acetate.

-

Combine the organic extracts and concentrate under vacuum.

-

Purify the resulting crude product by column chromatography on silica gel (60–120 mesh) using a hexane-ethyl acetate mixture (10:1) as the mobile phase to obtain the desired product, this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

References

- 1. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 3226-46-8 [m.chemicalbook.com]

- 4. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-p… [ouci.dntb.gov.ua]

- 5. Publication: An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [sciprofiles.com]

Stability and Storage of 3-Chloro-4-thiocyanatoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 3-Chloro-4-thiocyanatoaniline. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of closely related analogs, general chemical principles of aniline and thiocyanate functionalities, and established protocols for stability testing. The recommendations herein are intended to ensure the integrity and purity of this compound for research and development purposes.

Chemical Stability Profile

This compound is a substituted aromatic amine containing a chloro and a thiocyanato group. Its stability is influenced by environmental factors such as light, air (oxygen), heat, and humidity, as well as contact with incompatible materials. Like many aniline derivatives, it is prone to degradation over time, often indicated by a change in color.

Key Factors Influencing Stability:

-

Oxidation: The primary degradation pathway for anilines is oxidation, which can be initiated by exposure to air and light.[1] This process can lead to the formation of colored impurities, such as nitrobenzenes, azoxybenzenes, and polymeric materials.[1]

-

Photodegradation: Aromatic amines and chloroaromatics are susceptible to photodegradation. Exposure to UV light can lead to the formation of various photoproducts, including dimeric structures.[2] For chloroanilines, photodegradation can involve the formation of chlorophenols and benzoquinones.[3]

-

Hydrolysis: The thiocyanate group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of a thiocarbamic acid intermediate, which can further decompose.[4]

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can lead to vigorous reactions and degradation of the compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended. These are based on best practices for storing air- and light-sensitive aromatic amines.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Reduces the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation by excluding atmospheric oxygen. |

| Light | Protect from light by using an amber or opaque container. | Prevents photodegradation. |

| Container | Keep container tightly sealed. | Prevents exposure to air and moisture. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | Avoids chemical reactions that can degrade the compound. |

Potential Degradation Pathways

Based on the chemical functionalities present in this compound, several degradation pathways can be postulated. Understanding these potential pathways is crucial for developing stability-indicating analytical methods.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions to accelerate its degradation and identify potential degradation products.

General Workflow for Forced Degradation Studies

Caption: General experimental workflow for forced degradation studies.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. The following is a general protocol that can be adapted and optimized for this compound.

Table 2: General Protocol for a Stability-Indicating HPLC Method

| Parameter | Suggested Conditions | Notes |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A gradient elution is recommended to separate polar and non-polar impurities. |

| Gradient | Start with a low percentage of B and gradually increase. | Optimization is required to achieve the best separation. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) | A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |

| Sample Preparation | Dissolve in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~0.1-1 mg/mL and filter. | Ensure the sample solvent is compatible with the mobile phase. |

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its chemical nature allows for the formulation of robust storage and handling procedures. By drawing parallels with related aniline and thiocyanate compounds, it is prudent to protect this compound from light, air, and incompatible substances. The implementation of forced degradation studies and the development of a validated stability-indicating analytical method are critical steps for any research or development program involving this compound to ensure the quality and reliability of experimental results. Researchers and drug development professionals should adhere to these guidelines to maintain the integrity of this valuable chemical intermediate.

References

Navigating the Safety Profile of 3-Chloro-4-thiocyanatoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Chloro-4-thiocyanatoaniline (CAS No. 3226-46-8). Due to the limited availability of a specific, complete Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data sources and the safety profiles of structurally similar chloroaniline compounds. All data derived from analogous compounds should be interpreted with caution and used as a preliminary guide for safe handling and experimental design.

Physicochemical and Hazard Identification

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3226-46-8 | ChemicalBook[1] |

| Molecular Formula | C₇H₅ClN₂S | ChemicalBook[1] |

| Molecular Weight | 184.65 g/mol | ChemicalBook[1] |

| Melting Point | 60-61 °C | ChemicalBook[1] |

| Boiling Point | 319.1±32.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.43±0.1 g/cm³ (Predicted) | ChemicalBook[1] |

Table 2: Inferred GHS Hazard Classification

The following GHS classification is inferred from the safety data of structurally related chloroanilines, such as 3-chloroaniline and 3-chloro-4-nitroaniline.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |

Handling, Storage, and First Aid

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety. The following recommendations are based on the inferred hazards.

Table 3: Recommended Handling and Storage Practices

| Aspect | Recommendation |

| Ventilation | Work in a well-ventilated area, preferably under a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles and/or face shield).[2] |

| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[2] Store locked up.[3] |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2] |

| Skin Contact | IF ON SKIN: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse. If skin irritation or rash occurs: Get medical advice/attention.[3] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

Toxicological Profile (Inferred)

Detailed toxicological studies on this compound are not publicly available. The information below is based on the known toxic effects of other chloroanilines. The primary toxicological concern with anilines is their effect on the blood, specifically the induction of methemoglobinemia.[5][6]

Experimental Protocols (Generalized)

Specific experimental protocols for the safety assessment of this compound are not available. The following are generalized methodologies for key toxicological assays, based on standard OECD guidelines, that would be relevant for this class of compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Animal Model: Typically rats, one sex (usually females) is used.

-

Dosage: A stepwise procedure is used with a starting dose based on available information. Dosing is sequential, with the outcome of each animal influencing the dose for the next.

-

Administration: The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The acute oral LD50 is determined.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.

-

Exposure: The substance is left in contact with the skin for a defined period (e.g., 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet. The information provided is a collation of publicly available data for the specified compound and its structural analogs. Always refer to the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

References

The Biological Prowess of Sulfur-Containing Aromatic Compounds: A Technical Guide for Researchers

Introduction: Sulfur-containing aromatic compounds are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities that have been pivotal in the development of novel therapeutic agents. The unique physicochemical properties imparted by the sulfur atom within an aromatic scaffold contribute to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the biological activities of three major classes of these compounds: thiophenes, thiazoles, and benzothiophenes. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold in the design of anticancer agents.[1] Its derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.[2][3]

Quantitative Anticancer Activity Data

The anticancer efficacy of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for representative thiophene derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine | Chloro derivative 3b | HepG2 (Liver) | 3.105 ± 0.14 | [4] |

| Thienopyrimidine | Chloro derivative 3b | PC-3 (Prostate) | 2.15 ± 0.12 | [4] |

| Thienopyridazine | Compound 4c | HepG2 (Liver) | 3.023 ± 0.12 | [4] |

| Thienopyridazine | Compound 4c | PC-3 (Prostate) | 3.12 ± 0.12 | [4] |

| Thiophene Carboxamide | Compound 2b | Hep3B (Liver) | 5.46 | [5] |

| Thiophene Carboxamide | Compound 2d | Hep3B (Liver) | 8.85 | [5] |

| Thiophene Carboxamide | Compound 2e | Hep3B (Liver) | 12.58 | [5] |

| Fused Thiophene | TP 5 | HepG2 (Liver) | < 30 µg/mL | [6] |

| Fused Thiophene | TP 5 | SMMC-7721 (Liver) | < 30 µg/mL | [6] |

| Thiophene Pyridine | Compound 1m | MCF-7 (Breast) | 0.09 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[8]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways in Thiophene-Mediated Anticancer Activity

Thiophene derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Two prominent pathways are the VEGFR-2/AKT and the Wnt/β-catenin pathways.[3][10]

VEGFR-2/AKT Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the activation of the PI3K/AKT pathway. This pathway promotes cell survival, proliferation, and migration. Certain thiophene derivatives have been shown to inhibit VEGFR-2, thereby blocking this pro-survival signaling.[3][4]

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt binding to its receptor leads to the inactivation of this complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation. Some thiophene derivatives have been found to inhibit this pathway, leading to decreased cancer cell growth.[10]

Caption: Thiophene derivatives can interfere with the Wnt/β-catenin signaling pathway.

Antimicrobial Activity of Thiazole Derivatives

Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a core structure in numerous antimicrobial agents.[11] Thiazole derivatives exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.[12]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thiazole derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents MIC values for selected thiazole derivatives against various microbial strains.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole-quinolinium | Compound 5a/5b | MRSA | 1-8 | [13] |

| Thiazole-quinolinium | Various | Vancomycin-resistant E. faecium | 2-32 | [14] |

| Thiazole-quinolinium | Various | E. coli NDM-1 | 0.5-64 | [14] |

| Heteroaryl Thiazole | Compound 3 | S. typhimurium | 0.49 | [15] |

| Heteroaryl Thiazole | Compound 7 | S. typhimurium | 0.49 | [15] |

| Heteroaryl Thiazole | Compound 13 | S. typhimurium | 0.49 | [15] |

| Heteroaryl Thiazole | Compound 17a | G. candidum | Similar to Amphotericin B | [15] |

| Bis(thiazol-5-yl)phenylmethane | Various | S. aureus | 2-64 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[17]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[18]

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[19]

-

Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized bacterial or fungal suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanisms of Antimicrobial Action of Thiazole Derivatives

Thiazole derivatives can exert their antimicrobial effects through various mechanisms, including inhibiting essential bacterial enzymes and disrupting cell membrane integrity.[12][13]

Inhibition of Bacterial Enzymes:

Many thiazole-containing compounds target and inhibit crucial bacterial enzymes that are absent in eukaryotes, making them selective antimicrobial agents. For example, some derivatives inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.[11] Others have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[20]

Caption: Inhibition of essential bacterial enzymes by thiazole derivatives.

Anti-inflammatory Activity of Benzothiophene Derivatives

Benzothiophene, which consists of a benzene ring fused to a thiophene ring, is another important heterocyclic scaffold in drug discovery. Its derivatives have demonstrated significant anti-inflammatory properties.[21]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of benzothiophene derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Specific Derivative | Cell Line | Assay | Activity Metric | Value | Reference |

| Benzothiophene | 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | RAW264.7 | Nitric Oxide Production | EC50 | Not Quantified, but significant reduction | [21] |

| Tetrahydrobenzo[b]thiophene | Various | RAW264.7 | Nitric Oxide Production | Significant Inhibition | - | [22] |

Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to measure the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[23]

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.[24]

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.[21]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[23]

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[23]

-

Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Signaling Pathway in Benzothiophene-Mediated Anti-inflammatory Activity

The anti-inflammatory effects of benzothiophene derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22]

NF-κB Signaling Pathway:

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Benzothiophene derivatives can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[25][26]

Caption: Inhibition of the NF-κB signaling pathway by benzothiophene derivatives.

Sulfur-containing aromatic compounds, particularly thiophenes, thiazoles, and benzothiophenes, represent a rich source of biologically active molecules with significant therapeutic potential. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action. It is hoped that this resource will be valuable for researchers in the field of drug discovery and development, facilitating the design and investigation of new and more effective therapeutic agents based on these versatile scaffolds.

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. benchchem.com [benchchem.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-4-thiocyanatoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-Chloro-4-thiocyanatoaniline, a valuable intermediate in pharmaceutical and agrochemical research. The document includes a detailed experimental protocol for a high-yield synthesis, a summary of key quantitative data, and workflow diagrams to illustrate the synthetic process.

Introduction

This compound is an aromatic organic compound containing both chloro and thiocyanato functional groups on an aniline scaffold. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activity. The thiocyanate group, in particular, can be a precursor for the formation of thiazoles and other sulfur-containing heterocycles, which are prevalent in many pharmaceutical agents.

Data Presentation

A summary of the quantitative data for the synthesis of this compound is presented in the table below. The data is based on an efficient and eco-friendly procedure for electrophilic thiocyanation.

| Parameter | Value | Reference |

| Starting Material | 3-Chloroaniline | [1] |

| Reagents | N-Bromosuccinimide (NBS), Potassium Thiocyanate (KSCN) | [1] |

| Solvent | Ethanol (EtOH) | [1] |

| Reaction Temperature | Room Temperature (27 °C) | [1] |

| Reaction Time | 20 minutes | [1] |

| Yield | 97% | [1] |

| Melting Point | 70–72 °C | [1] |

| Appearance | Yellow Solid | [1] |

| Molecular Formula | C₇H₅ClN₂S | [2] |

| Molecular Weight | 184.65 g/mol | [2] |

| Predicted Boiling Point | 319.1±32.0 °C | [2] |

| Predicted Density | 1.43±0.1 g/cm³ | [2] |

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials:

-

3-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Potassium Thiocyanate (KSCN)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Silica Gel (60–120 mesh) for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.

-

Addition of Thiocyanate: To this solution, add potassium thiocyanate (2.1 mmol) and stir the mixture at room temperature (27 °C) for 5 minutes.

-

Addition of Aniline: Add 3-chloroaniline (1.0 mmol) to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature (27 °C) for 20 minutes.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts.

-

-

Purification:

-

Concentrate the combined organic extracts under vacuum.

-

Purify the resulting crude product by column chromatography on silica gel (60–120 mesh) using a hexane-ethyl acetate mixture (10:1) as the mobile phase to obtain the pure this compound.[1]

-

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Thiocyanation of Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl thiocyanates are valuable intermediates in organic synthesis, serving as precursors for a wide range of sulfur-containing compounds with applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a thiocyanate (-SCN) group onto an aromatic amine core is a key transformation. This document provides detailed application notes and protocols for various reagents and methods used in the thiocyanation of aromatic amines, with a focus on efficiency, regioselectivity, and substrate scope.

Reagents and Methodologies

The thiocyanation of aromatic amines can be achieved through several synthetic strategies, primarily involving electrophilic substitution. The choice of reagent and methodology depends on the substrate's reactivity, desired regioselectivity, and tolerance of other functional groups. Key approaches include the use of thiocyanate salts with oxidizing agents, dedicated electrophilic thiocyanating reagents, metal-catalyzed reactions, and greener photochemical or mechanochemical methods.

Thiocyanate Salts with Oxidizing Agents

A common and cost-effective method for thiocyanation involves the in-situ generation of an electrophilic thiocyanating species from an alkali metal thiocyanate salt in the presence of an oxidant. Ammonium thiocyanate (NH₄SCN) and potassium thiocyanate (KSCN) are the most frequently used salts.[1]

Mechanism Overview: The oxidant facilitates the formation of thiocyanogen, (SCN)₂, or a related electrophilic species, which then undergoes electrophilic aromatic substitution with the electron-rich aromatic amine. The amino group strongly activates the aromatic ring, typically directing the thiocyanation to the para-position unless it is blocked, in which case ortho-substitution may occur.

Common Oxidants:

-

Potassium persulfate (K₂S₂O₈)

-

Hydrogen peroxide (H₂O₂)[2]

-

N-Bromosuccinimide (NBS)[3]

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[4]

Experimental Protocol 1: Thiocyanation using K₂S₂O₈ and NH₄SCN [6]

This protocol is suitable for a wide range of substituted anilines and offers good to excellent yields under metal-free conditions.[6]

-

Reaction Setup: In a microwave vial, combine the aromatic amine (1.0 mmol), ammonium thiocyanate (1.2 mmol), and potassium persulfate (1.2 mmol) in 5 mL of a 1:1 mixture of acetonitrile and water.

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 80°C for 10-20 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Thiocyanation with K₂S₂O₈/NH₄SCN

Caption: Workflow for microwave-assisted thiocyanation.

Electrophilic Thiocyanating Reagents

For milder reaction conditions and to avoid strong oxidants, dedicated electrophilic thiocyanating reagents have been developed. These reagents act as "SCN⁺" synthons.

-